2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)ethyl methanesulfonate
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Overview
Description
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)ethyl methanesulfonate is an organic compound that features a boronic ester group and a methanesulfonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)ethyl methanesulfonate typically involves the reaction of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with 2-chloroethyl methanesulfonate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)ethyl methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.
Coupling Reactions: Reagents include aryl or vinyl halides, palladium catalysts, and bases such as potassium carbonate.
Major Products
Substitution Reactions: Products include substituted phenoxyethyl derivatives.
Coupling Reactions: Products include biaryl compounds or vinyl-aryl compounds, depending on the halide used.
Scientific Research Applications
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)ethyl methanesulfonate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)ethyl methanesulfonate involves the reactivity of its functional groups:
Boronic Ester Group: Participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds.
Methanesulfonate Group: Acts as a good leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)ethyl methanesulfonate is unique due to the presence of both a boronic ester and a methanesulfonate ester group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these functional groups .
Properties
CAS No. |
741699-48-9 |
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Molecular Formula |
C15H23BO6S |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C15H23BO6S/c1-14(2)15(3,4)22-16(21-14)12-6-8-13(9-7-12)19-10-11-20-23(5,17)18/h6-9H,10-11H2,1-5H3 |
InChI Key |
PVSOJYXIRLOKAZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOS(=O)(=O)C |
Origin of Product |
United States |
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